benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate
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Overview
Description
Benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate is a complex organic compound featuring a benzyl group, a tert-butyl group, a hydroxycyclopentyl moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl alcohol, tert-butylamine, and cyclopentanone.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl groups, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclopentanone derivatives, while reduction of the pyrazole ring can produce pyrazolidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the hydroxycyclopentyl group can form additional hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzyl (1-(tert-butyl)-3-(cyclopentyl)-1H-pyrazol-5-yl)carbamate: Lacks the hydroxy group, resulting in different reactivity and binding properties.
Benzyl (1-(tert-butyl)-3-((1S,3S)-3-methoxycyclopentyl)-1H-pyrazol-5-yl)carbamate: Contains a methoxy group instead of a hydroxy group, affecting its chemical behavior.
Uniqueness
The presence of the hydroxy group in benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate provides unique reactivity and binding characteristics, making it distinct from similar compounds. This functional group enhances its potential for forming hydrogen bonds, which can be crucial in biological interactions and chemical reactions.
Properties
IUPAC Name |
benzyl N-[2-tert-butyl-5-[(1S,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25)/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKMHSGRYJJSDE-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=CC(=N1)[C@H]2CC[C@@H](C2)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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